6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Beschreibung

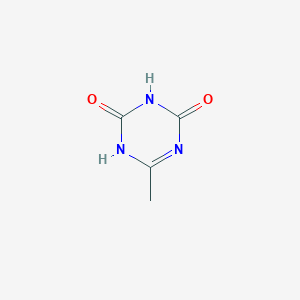

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYWMJOLANZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918523 | |

| Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-19-7 | |

| Record name | 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Analogues

Established Synthetic Pathways for the Triazine Core

Traditional methods for synthesizing the triazine core often involve direct functionalization of existing triazine structures or building the ring through cyclization reactions.

Nitration Reactions of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

The direct nitration of the methyl group in this compound has been investigated as a potential pathway to introduce nitro functionalities. However, research indicates that this transformation is challenging. The conditions required to achieve any nitration are significantly more severe than those for analogous pyrimidine (B1678525) systems. researchgate.net For instance, the reaction requires a mixture of nitric acid and sulfuric acid at elevated temperatures (80°C) for extended periods (20 hours). researchgate.net

Under these harsh conditions, the reaction does not yield the desired nitromethyl derivative. Instead, the process results in "extensive nitration," leading to the degradation of the starting material. researchgate.netresearchgate.net The primary products isolated from this reaction are 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane, indicating a breakdown of the original molecular structure. researchgate.netresearchgate.net Even treatment with concentrated nitric acid alone at room temperature leads to the formation of cyanuric acid. researchgate.net

Table 1: Nitration of this compound

| Reagents | Conditions | Products | Outcome |

| HNO₃/H₂SO₄ | 80°C, 20h | 2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric Acid), Tetranitromethane | Extensive nitration and degradation researchgate.net |

| Conc. HNO₃ | Room Temp, 46-166h | 2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric Acid) | Degradation of starting material researchgate.net |

Nitration of Related Triazine Precursors

Given the challenges of directly nitrating this compound, researchers have explored the nitration of its synthetic precursors, such as 2,4-dimethoxy-6-methyl-1,3,5-triazine. researchgate.netresearchgate.net This alternative approach has proven more successful in functionalizing the methyl group while preserving the triazine ring.

When 2,4-dimethoxy-6-methyl-1,3,5-triazine is treated with a mixture of nitric acid and sulfuric acid, it undergoes a clean conversion to 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine in moderate yield. researchgate.netresearchgate.net The outcome of the nitration is highly dependent on the specific nitrating medium used. Different conditions can lead to the formation of other products, such as a furazan N-oxide derivative. researchgate.netresearchgate.net This strategy highlights the utility of using a protected or precursor form of the target molecule to achieve the desired chemical transformation.

Table 2: Nitration of 2,4-Dimethoxy-6-methyl-1,3,5-triazine

| Reagents | Product | Yield |

| HNO₃/H₂SO₄ | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine | 57% researchgate.netresearchgate.net |

| Alternative Nitrating Media | Furazan N-oxide derivative | Not specified researchgate.netresearchgate.net |

Cyclotrimerization Strategies for 1,3,5-Triazine (B166579) Derivatives

A fundamental and widely used method for constructing the 1,3,5-triazine ring is the cyclotrimerization of nitriles. chim.itresearchgate.net This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable, aromatic triazine ring. The process can be a homocyclotrimerization, involving three identical nitrile molecules to produce a symmetrically substituted triazine, or a cross-cyclotrimerization with different nitriles to create asymmetrical derivatives. nih.govacs.org

This methodology often requires catalysts or harsh reaction conditions to proceed efficiently. chim.it Acid catalysts, such as triflic acid (CF₃SO₃H) or triflic anhydride, are effective in mediating the reaction. nih.govacs.orgscientific.net The process involves the formation of an intermediate nitrilium salt, which then reacts with additional nitrile molecules. nih.govacs.org Lewis acids, including those supported on silica gel, have also been employed to catalyze the cyclotrimerization of both aliphatic and aromatic nitriles, often under solvent-free conditions. chim.it The efficiency and outcome of the reaction can be influenced by factors such as steric hindrance of the substituents on the nitrile. chim.itscientific.net

Table 3: Examples of Cyclotrimerization for 1,3,5-Triazine Synthesis

| Nitrile Precursor(s) | Catalyst/Conditions | Product Type |

| R¹CN (1 equiv) + R²CN (2 equiv) | Triflic anhydride or Triflic acid, 100°C | Asymmetrical 2,4-(R²)₂-6-(R¹)-1,3,5-triazine nih.govacs.org |

| Aromatic Nitriles | Yttrium salts, Solvent-free, High temp. | Symmetrical Tris-pyrazolyl-1,3,5-triazines chim.it |

| 4-Bromobenzonitrile + 4-Methylbenzonitrile | CF₃SO₃H | Mixture of asymmetrically substituted triazines scientific.net |

Novel Approaches in Triazine Synthesis

More recent synthetic strategies leverage modern catalytic methods to achieve transformations that are difficult or inefficient using traditional approaches. These novel methods offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Phase-Transfer Catalytic Transformations to Triazine-Diones

Phase-transfer catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgyoutube.com The catalyst, typically a quaternary ammonium or phosphonium salt, functions by transferring a reactant ion from one phase to the other, where it can react. princeton.edu This methodology can lead to increased reaction rates, higher yields, and the elimination of hazardous solvents. crdeepjournal.org

While specific examples for the synthesis of this compound using PTC are not prominent in the literature, the principles of PTC have been successfully applied to the synthesis of analogous heterocyclic dione (B5365651) systems. For instance, symmetrical 1,4-disubstituted piperazine-2,5-diones have been efficiently synthesized in a one-step procedure from N-chloroacetamides under phase-transfer conditions, using triethylbenzylammonium chloride (TEBA) as the catalyst. researchgate.net This demonstrates the potential of PTC for facilitating intramolecular cyclization reactions to form heterocyclic diones, a strategy that could conceivably be adapted for the synthesis of triazine-diones from appropriate acyclic precursors.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Reactions such as the Suzuki, Heck, Negishi, and Buchwald-Hartwig amination, typically employing palladium or nickel catalysts, allow for the precise and efficient construction of complex molecules. thermofisher.comustc.edu.cn

These powerful methods have been applied to the functionalization of triazine derivatives. A notable example is the nickel-catalyzed cross-electrophile coupling of triazine esters with aryl bromides. researchgate.net This reaction proceeds at room temperature through the activation of a C–O bond on the triazine ring, leading to the formation of an array of structurally diverse diaryl ketones in good yields. researchgate.net This demonstrates the capability of transition metal catalysis to modify the triazine core, offering a versatile route for creating novel analogues that would be difficult to access through classical substitution chemistry. The broad applicability of these coupling reactions suggests significant potential for synthesizing a wide range of substituted triazine derivatives. nih.gov

Solid-Phase and Microwave-Assisted Synthetic Protocols

Modern synthetic strategies are increasingly focusing on enhancing reaction efficiency, simplifying purification processes, and reducing environmental impact. For the synthesis of 1,3,5-triazine derivatives, solid-phase synthesis and microwave-assisted protocols have emerged as powerful techniques to meet these goals.

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for producing libraries of compounds by anchoring the starting material to a solid support, such as a resin. This methodology facilitates the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps.

A notable example is the solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones, which are structurally analogous to this compound. In this process, resin-bound amino acids are reacted with isocyanates to form resin-bound ureas. These intermediates are then treated with chlorocarbonyl isocyanate to construct the triazine ring. Further modification, such as selective alkylation at the N-5 position, can be achieved using alkyl halides in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The final products are then cleaved from the solid support, yielding the desired triazine derivatives in good yield and purity. nih.gov This method is particularly advantageous for creating libraries of analogues for screening purposes. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an established tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. d-nb.inforesearchgate.net This technology is considered a form of green chemistry as it often allows for solvent-free reactions or the use of minimal solvent, thereby reducing waste. chim.it

For the synthesis of 1,3,5-triazine derivatives, microwave assistance has been successfully applied in various cyclization and substitution reactions. For instance, the reaction of biguanides with esters in the presence of a base, like sodium methoxide, can be completed quantitatively under microwave irradiation to form the triazine ring. clockss.org Similarly, multicomponent reactions involving reagents like 2-aminopyridine, cyanamide, and various aldehydes or ketones can be carried out under neat (solvent-free) conditions using microwave heating to produce complex triazine hybrids efficiently. nih.gov Studies have shown that microwave protocols can reduce reaction times from several hours to just a few minutes, while simultaneously increasing yields. d-nb.infoclockss.org For example, a comparison between conventional and microwave heating for the synthesis of certain quinolone-based s-triazines demonstrated a reduction in reaction time of 90-95% and a notable increase in yield with the microwave method. d-nb.info

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Green chemistry principles emphasize waste reduction, energy efficiency, and the use of less hazardous substances. Microwave-assisted synthesis aligns well with these principles. The primary advantages are the significant rate enhancement and improved yields. nih.govnih.gov Conventional heating methods often require long reaction times (hours), whereas microwave-assisted reactions can frequently be completed in minutes. clockss.orgnih.gov This rapid heating avoids the decomposition of reagents and products, leading to cleaner reactions and higher yields. chim.it

Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, which is a cornerstone of green chemistry. nih.govchim.it By eliminating or minimizing the use of organic solvents, these protocols reduce environmental pollution and simplify the work-up procedure. nih.gov For example, the one-pot, three-component synthesis of N2-substituted 1,3,5-triazine-2,4-diamine scaffolds can be achieved under microwave irradiation without any solvent, offering a more sustainable route to these compounds. clockss.org

The table below provides a comparative overview of conventional versus microwave-assisted methods for the synthesis of various 1,3,5-triazine analogues, highlighting key efficiency and green chemistry metrics.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |

| Reaction Time | Hours (e.g., 5-10 hours) | Minutes (e.g., 3-15 minutes) | d-nb.infoclockss.org |

| Product Yield | Moderate to Good (e.g., 62-78%) | Good to Excellent (e.g., 85-99%) | d-nb.infoclockss.org |

| Solvent Use | Often requires organic solvents (e.g., THF, Acetone) | Often solvent-free or minimal solvent required | chim.itnih.gov |

| Energy Efficiency | Lower (prolonged heating) | Higher (rapid, targeted heating) | nih.gov |

| By-product Formation | Higher potential for side reactions and degradation | Lower due to shorter reaction times | nih.gov |

Chemical Transformations and Derivatization Strategies

Oxidative and Reductive Modifications of the Triazine Ring System

Detailed studies specifically documenting the oxidative and reductive modifications of the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione ring system are not extensively covered in available literature. The inherent stability of the aromatic 1,3,5-triazine (B166579) core generally requires significant energy input for such transformations. However, the reactivity can be inferred from related systems. For instance, the conversion of carbonyl groups to thiones using reagents like phosphorus pentasulfide represents a modification of the oxidation state at the ring carbons. One study details the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones from their corresponding trione (B1666649) precursors using phosphorus pentasulfide and hexamethyldisiloxane, indicating that such transformations are feasible under specific conditions. mdpi.com

Substitution and Functionalization Reactions at the Methyl Group and Ring Positions

The nitration of this compound is a highly reactive process that leads to the transformation of the methyl group and cleavage of the triazine ring rather than simple nitration. researchgate.netresearchgate.net Research has shown that treating the compound with various nitrating agents does not yield the corresponding dinitromethyl or trinitromethyl derivatives. Instead, the reaction proceeds to completion, affording 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane as the primary products. researchgate.netresearchgate.net This indicates that the reaction involves extensive nitration of the methyl group, followed by hydrolysis and ring decomposition. researchgate.net

In contrast, the related compound 2,4-dimethoxy-6-methyl-1,3,5-triazine, a synthetic precursor, undergoes nitration at the methyl group to yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine in moderate yields. researchgate.netresearchgate.net The outcome of the nitration of this precursor is highly dependent on the reaction medium, showcasing the sensitivity of the triazine system to reaction conditions. researchgate.net

| Starting Material | Nitration Medium | Major Products | Reference |

|---|---|---|---|

| This compound | Various nitrating agents | 2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric acid) and Tetranitromethane | researchgate.netresearchgate.net |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | Not specified | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine | researchgate.netresearchgate.net |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | Alternative nitration conditions | Furazan N-oxide derivative | researchgate.netresearchgate.net |

While direct arylation of this compound itself is not explicitly detailed, studies on the parent compound, 1,3,5-triazine-2,4(1H,3H)-dione, demonstrate the feasibility of this transformation. The π-deficient nature of the triazine ring makes it susceptible to reactions with carbon-centered nucleophiles. For instance, the direct arylation of 1,3,5-triazine-2,4(1H,3H)-dione with mesitylene (B46885) in the presence of the Lewis acid aluminum chloride (AlCl₃) has been reported to yield a novel fused heterocyclic system, 8,10-dimethyl-1,10b-dihydro researchgate.netontosight.airesearchgate.nettriazino[2,1-a]isoindole-2,4,6(3H)-trione. This reaction illustrates a pathway for C-C bond formation directly on the triazine core.

Alkylation and acylation reactions on the this compound scaffold primarily target the ring nitrogen atoms.

Alkylation: Specific studies on the N-alkylation of this compound are not prominent, but the reactivity can be inferred from analogous structures. For example, in the synthesis of 1,2,4-triazine-3,5(2H,4H)-dione derivatives, alkylation of the 2-position is a key step, often achieved using alkyl halides mediated by reagents like bis(trimethylsilyl)acetamide (BSA). acs.orgnih.gov Similarly, the synthesis of 1,3-dialkylpyrazolo[1,5-a]-1,3,5-triazine-2,4-diones involves the treatment of the N-methylated precursor with an alkyl iodide, resulting in the introduction of a second alkyl group. researchgate.net These examples suggest that the nitrogen atoms in the this compound ring are nucleophilic and represent the most probable sites for alkylation.

Acylation: N-acylation of the triazine ring is a viable functionalization strategy. The synthesis of 1,5-diacetyldihydro-1,3,5-triazine-2,4(1H,3H)-dione, for example, can be achieved through the reaction of 1,3,5-triazine with acetic anhydride. ontosight.ai This demonstrates that the ring nitrogens can be readily acylated, providing a method for introducing carbonyl functionalities and other substituents.

Reaction Mechanisms and Theoretical Kinetic Investigations

Elucidation of Mechanistic Pathways in Nitration Reactions

The nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione has been a subject of scientific inquiry, revealing complex reaction pathways and product formations. The outcomes of these reactions are highly dependent on the nitrating agent and reaction conditions.

When this compound is subjected to nitration, the reaction does not lead to the simple nitration of the methyl group as might be anticipated. Instead, a more complex transformation occurs, leading to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane. acs.orgresearchgate.net This suggests a mechanistic pathway that involves the cleavage of the triazine ring. In contrast, the nitration of a related compound, 2,4-dimethoxy-6-methyl-1,3,5-triazine, yields different products depending on the nitration medium, such as 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan N-oxide derivative. acs.orgresearchgate.net

Table 1: Products of Nitration of this compound and a Related Compound

| Reactant | Nitration Products | Reference |

|---|---|---|

| This compound | 2,4,6-trihydroxy-1,3,5-triazine (Cyanuric acid), Tetranitromethane | acs.orgresearchgate.net |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan N-oxide derivative | acs.orgresearchgate.net |

Role of Labile Hydrogens and Exocyclic Intermediates

The formation of cyanuric acid and tetranitromethane from the nitration of this compound points towards the involvement of exocyclic intermediates. acs.orgresearchgate.net The cleavage of the triazine ring is a key step in this transformation, which likely proceeds through a series of unstable intermediates that are susceptible to further reaction and rearrangement. The exact nature and structure of these exocyclic intermediates have not been fully elucidated and remain an area for further investigation.

Pathways to Furazan N-Oxide Formation

While the nitration of this compound itself does not yield a furazan N-oxide, the formation of such a derivative from the related compound 2,4-dimethoxy-6-methyl-1,3,5-triazine provides valuable mechanistic insights that could be relevant. acs.orgresearchgate.net The pathway to furazan N-oxide formation in related triazine derivatives generally involves the nitration of the methyl group to a trinitromethyl group, followed by an intramolecular rearrangement.

This rearrangement is thought to proceed through the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition reaction to form the furazan N-oxide ring. This transformation highlights the complex chemistry that can occur on the triazine scaffold and the potential for the formation of diverse heterocyclic systems under nitrating conditions.

Understanding Catalytic Reaction Mechanisms

Currently, there is a limited body of publicly available scientific literature specifically detailing the catalytic reaction mechanisms of this compound. While research on the catalytic applications of triazine derivatives is an active field, studies focusing on the specific catalytic transformations of this particular compound, including hydrogenation, oxidation, or coupling reactions, are not extensively reported. Further research is needed to explore and understand the potential catalytic pathways involving this molecule.

Insights into Rearrangement Mechanisms

Detailed studies on the rearrangement mechanisms specifically involving this compound are not widely available in the current scientific literature. While rearrangement reactions are known for various substituted triazines, such as the Dimroth rearrangement, specific investigations into the propensity of this compound to undergo such transformations have not been a primary focus of published research. The potential for skeletal rearrangements or substituent migrations in this molecule under different thermal or catalytic conditions remains an area open to future exploration.

Kinetic Studies of Chemical Transformations

To date, comprehensive kinetic studies focusing on the chemical transformations of this compound have not been extensively published. While the products of its nitration have been identified, detailed kinetic data, including reaction rates, activation energies, and the influence of reactant concentrations on the reaction pathways, are not readily found in the available scientific literature. Theoretical kinetic investigations, which could provide valuable computational insights into the transition states and energy barriers of its reactions, also appear to be a largely unexplored area of research for this specific compound.

Advanced Spectroscopic and Structural Characterization of 6 Methyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 6-Methyl-1,3,5-triazine-2,4-diamine, in DMSO-d₆ shows distinct signals corresponding to the different types of protons. A signal at approximately 2.06 ppm is attributed to the methyl (CH₃) protons, while a broader signal around 6.6 ppm corresponds to the amine (NH₂) protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. For the parent 1,3,5-triazine (B166579), a signal is observed around 166.3 ppm in CDCl₃. chemicalbook.comspectrabase.com In this compound, the methyl carbon would appear at a significantly higher field (lower ppm), while the carbonyl carbons and the remaining ring carbon would be found at a lower field (higher ppm).

2D-HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.educolumbia.eduwikipedia.org An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same group. This provides unambiguous assignment of the proton and carbon signals for the methyl substituent. The protons on the nitrogen atoms would not show a correlation in a standard ¹H-¹³C HSQC as they are not bonded to carbon.

| NMR Data for 6-Methyl-1,3,5-triazine Analogues | |||

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

| ¹H | 6-Methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | ~2.06 (CH₃), ~6.6 (NH₂) |

| ¹³C | 1,3,5-Triazine | CDCl₃ | ~166.3 |

Advanced Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, GC-MS, MS-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comindexcopernicus.com It is well-suited for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound may require derivatization to increase its volatility, the technique is invaluable for identifying it as a metabolite or transformation product in complex mixtures. nih.gov For instance, GC-MS has been used to identify impurities in solvents like acetone, which could be relevant in the synthesis or extraction of triazine derivatives. chromatographyonline.comjournalcps.com

The molecular weight of this compound is 127.1 g/mol , which would correspond to the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum. scbt.com

| Mass Spectrometry Data | |

| Technique | Information Yielded |

| GC-MS | Separation and identification of volatile compounds and metabolites. |

| Molecular Weight | 127.1 g/mol |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the functional groups present.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include:

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to the amine groups in the ring.

C-H stretching: Bands around 2900-3000 cm⁻¹ corresponding to the methyl group.

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the two carbonyl groups. This is a key feature of the dione (B5365651) structure.

C-N stretching and ring vibrations: A complex pattern of bands in the fingerprint region (below 1600 cm⁻¹) characteristic of the triazine ring structure.

For comparison, the related compound 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide) also shows characteristic peaks for these functional groups in its solid-state IR spectrum. nist.gov

| Expected FT-IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (methyl) | 2900-3000 |

| C=O Stretch (carbonyl) | 1650-1750 |

| C-N Stretch / Ring Vibrations | <1600 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions. The absorption maxima (λ_max) can provide information about the electronic structure and conjugation within the molecule.

Derivatives of 1,3,5-triazine are known to exhibit UV absorption. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the triazine ring system and its substituents. The exact position of the absorption maxima will depend on the solvent and the pH of the solution, due to the presence of acidic and basic groups. Studies on related triphenyl-1,3,5-triazines have shown that the electronic properties of peripheral substituents significantly influence the absorption spectra. mdpi.com

X-ray Diffraction Analysis for Solid-State Structures and Conformational Characterization

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For derivatives of 1,3,5-triazine (B166579), DFT calculations, often using the B3LYP functional with a basis set like 6–31++G(d,p), are employed to optimize molecular structures and explore chemical reactivity. researchgate.net Such studies help in understanding the distribution of electron densities and characterizing chemical bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. d-nb.info A small gap suggests the molecule is more reactive. For 1,3,5-triazine derivatives, FMO analysis can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack, guiding the prediction of reaction mechanisms. anu.edu.au

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. d-nb.info The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. d-nb.info Blue areas denote regions of positive potential, which are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. d-nb.info Green areas represent neutral or weakly charged regions. For a molecule like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms and the ring nitrogen atoms, highlighting these as the primary sites for electrophilic interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.comderpharmachemica.com This method is instrumental in drug discovery and design for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. bohrium.com The 1,3,5-triazine scaffold is a common feature in many biologically active compounds, and docking studies are frequently performed on its derivatives to explore their potential as anticancer agents or enzyme inhibitors. bohrium.comresearchgate.net

In a typical docking simulation, the ligand is placed in the active site of the protein, and various conformations are sampled. derpharmachemica.com A scoring function is then used to estimate the binding affinity for each pose, often reported as a binding energy value (e.g., in kcal/mol). bohrium.com While specific docking studies for this compound are not prominent in the literature, this approach could be used to screen its potential interactions with various enzymes or receptors, identifying key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-receptor complex.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. nih.gov

For the closely related compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate, Hirshfeld analysis has been used to study its three-dimensional supramolecular structure. nih.gov Such analysis reveals the relative contributions of various interactions, such as H···H, O···H, C···H, and N···H contacts, which are crucial for the stability of the crystal structure. eurjchem.comresearchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 37.1 |

| H···H | 24.0 |

| C···H / H···C | 22.6 |

Conformal Characterization and Stereochemical Analysis using Computational Approaches

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For complex molecules with bulky substituents, this analysis can reveal various stable conformers and the energy barriers between them. mdpi.com

The core 1,3,5-triazine ring is aromatic and inherently planar. nih.gov In a relatively simple molecule like this compound, significant conformational flexibility is not expected. The triazine ring, along with its carbonyl substituents, would be predicted to maintain a largely planar geometry. Studies on the analogous compound 2,4-diamino-6-methyl-1,3,5-triazine confirm the planarity of the triazine ring, with only minor deviation of the methyl carbon atom from the ring plane. nih.gov Therefore, a detailed stereochemical or conformational analysis would likely confirm a single, stable, low-energy planar conformation for this compound.

Prediction of Quantum Chemical Parameters and Thermodynamic Properties

Quantum chemical calculations can predict a wide range of molecular descriptors and thermodynamic properties. These parameters are valuable for understanding the physicochemical nature of a compound. Databases like PubChem provide computationally generated properties for many molecules, including this compound. nih.gov These predicted values serve as useful estimates in the absence of experimental data.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 127.10 g/mol | nih.gov |

| XLogP3 | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 127.038176411 Da | nih.gov |

| Topological Polar Surface Area | 70.6 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 196 | nih.gov |

Pharmacological and Biological Activity Profiling

Antineoplastic and Antiproliferative Activity

Investigations into the direct antineoplastic and antiproliferative properties of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are limited in publicly available scientific literature. However, its identity as a modified uracil (B121893) derivative suggests a potential role as an antimetabolite, which could interfere with the normal metabolic pathways of cells, a mechanism of interest in oncology. ontosight.ai Studies have shown that it can affect cell growth and DNA synthesis. ontosight.ai A related compound, 6-azauracil (B101635) riboside, has demonstrated anti-tumour activity.

There is currently no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against the kinase targets PI3K, EGFR, or ROCK.

Detailed structure-activity relationship (SAR) studies focusing on this compound as a cancer agent are not extensively documented in the available research.

Antimicrobial and Antifungal Properties

Direct studies detailing the antimicrobial and antifungal properties of this compound are scarce. However, research on closely related triazine derivatives has shown antimicrobial activity. For instance, derivatives of 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine have been synthesized and evaluated for their activity against various bacteria and the fungus Candida albicans.

Antiviral and Anti-inflammatory Potentials

There is a lack of specific research data on the antiviral and anti-inflammatory properties of this compound.

Enzyme Inhibition Studies (e.g., D-Amino Acid Oxidase)

While the core compound itself has not been extensively studied for D-Amino Acid Oxidase (DAAO) inhibition, research on similar scaffolds is noteworthy. For example, a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of DAAO. nih.gov One of the degradation products of ceftriaxone, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which bears structural resemblance, demonstrated an IC₅₀ value of 2.8 μM against DAAO. nih.gov

Under the synonym 6-azauracil, the compound has been shown to inhibit beta-alanine (B559535) catabolizing enzymes in rats. drugbank.com Specifically, it was found to decrease the activity of beta-alanine-oxoglutarate aminotransferase and beta-alanine-pyruvate aminotransferase in both the liver and kidneys. drugbank.com This inhibition leads to an accumulation of beta-alanine. drugbank.com Furthermore, in Saccharomyces cerevisiae, 6-azauracil has been demonstrated to cause a significant reduction in the GTP level by inhibiting IMP dehydrogenase activity. nih.gov In cultured plant cells, resistance to 6-azauracil has been linked to a lack of uracil phosphoribosyltransferase activity, an enzyme in the pyrimidine (B1678525) salvage pathway. nih.gov

Below is a data table summarizing the known enzyme inhibition activities related to 6-azauracil and its close structural analogs.

| Compound/Synonym | Enzyme | Organism/System | Observed Effect | IC₅₀ |

| 6-Azauracil | Beta-alanine-oxoglutarate aminotransferase | Rat (liver and kidney) | Decreased enzyme activity | Not specified |

| 6-Azauracil | Beta-alanine-pyruvate aminotransferase | Rat (liver and kidney) | Decreased enzyme activity | Not specified |

| 6-Azauracil | IMP dehydrogenase | Saccharomyces cerevisiae | Strong inhibition | Not specified |

| 6-Azauracil | Uracil phosphoribosyltransferase | Haplopappus gracilis, Datura innoxia (plant cells) | Lack of activity confers resistance | Not applicable |

| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | D-Amino Acid Oxidase (DAAO) | Not specified | Inhibition | 2.8 μM |

Interaction with Nucleic Acids and Cellular Components

This compound, also known as 6-Methyl-5-azauracil, has been investigated for its potential biological activities, including its effects on enzyme inhibition, DNA synthesis, and cell growth. ontosight.ai The compound is suggested to function as an antimetabolite, a substance that interferes with normal metabolic processes within cells. ontosight.ai

Computational Prediction of Biological Targets and ADME Properties

While specific experimental data on the biological targets of this compound are not extensively documented in publicly available bioassay databases, computational methods provide a preliminary assessment of its potential pharmacokinetic properties. nih.gov The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound can be predicted based on its physicochemical properties, which are often calculated using computational models. These properties help in evaluating its drug-likeness, including its adherence to guidelines like Lipinski's Rule of Five.

The computed physicochemical properties for this compound are summarized in the table below. nih.gov These descriptors are critical for in silico ADME prediction. For instance, the topological polar surface area (TPSA) is an indicator of a drug's ability to permeate cell membranes, while the octanol-water partition coefficient (XLogP3) predicts its distribution in a biological system. The number of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 127.10 g/mol |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 127.03817611 g/mol |

| Topological Polar Surface Area (TPSA) | 75.4 Ų |

| Heavy Atom Count | 9 |

| Complexity | 158 |

Applications in Advanced Materials Science and Industrial Chemistry

Role as a Versatile Building Block for Polymeric and Coating Materials

While direct polymerization of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is not extensively documented, its structural analogues, such as acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine) and benzoguanamine, play a crucial role in the modification of melamine-formaldehyde (MF) resins, a widely used class of thermosetting polymers. wikipedia.org These guanamine compounds are incorporated into the resin formulation to control the crosslinking density. wikipedia.org Unlike melamine, which has three amino groups available for crosslinking, acetoguanamine has only two, which limits the extent of the three-dimensional network formation. wikipedia.org This results in resins with increased flexibility and improved post-formability, desirable properties for decorative laminates used in furniture and countertops. capitalresin.com

Butylated benzoguanamine-formaldehyde resins, for example, are utilized in surface coatings and baking enamels to enhance gloss, elasticity, and resistance to alkaline conditions. chemicalbook.com The incorporation of these triazine derivatives into alkyd, epoxy, acrylic, and polyester resins is a common practice in the coatings industry. wikipedia.org Given the structural similarities, this compound holds potential as a modifier in similar resin systems, where its dione (B5365651) functionality could be chemically altered to interact with the polymer backbone.

Table 1: Comparison of Triazine Compounds in Resin Modification

| Compound | Functional Groups | Role in Melamine-Formaldehyde Resins | Resulting Resin Properties |

| Melamine | Three amino groups | Primary crosslinker | High hardness, rigidity |

| Acetoguanamine | Two amino groups, one methyl group | Crosslinking modifier | Increased flexibility, post-formability |

| Benzoguanamine | Two amino groups, one phenyl group | Crosslinking modifier | Improved alkali resistance, gloss |

| This compound | Two carbonyl groups, one methyl group | Potential modifier (after functionalization) | Potentially tailored flexibility and surface properties |

Integration into Dye and Pigment Formulations

Azo dyes, which constitute a significant portion of synthetic colorants, are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. chemrevlett.com While direct synthesis of an azo dye from this compound is not a standard procedure due to the absence of a primary aromatic amine group, its chemical structure provides a pathway for its integration into dye and pigment formulations.

One of the synonyms for this compound is 6-Methyl-5-azauracil. nih.gov Uracil (B121893) and its derivatives have been utilized as coupling components in the synthesis of azo dyes. chemrevlett.com The uracil ring system is electron-rich and can undergo electrophilic substitution with a diazonium salt. This suggests that this compound could potentially be used as a coupling agent in a similar fashion to produce novel azo dyes with unique chromophoric properties. The resulting dyes would incorporate the triazine-dione moiety, which could influence their color, solubility, and fastness properties.

Development of Organic Electronic and Photoluminescent Materials

The 1,3,5-triazine (B166579) core is a well-established building block for organic electronic and photoluminescent materials due to its electron-deficient nature, which facilitates the formation of materials with desirable charge-transport and light-emitting properties. When combined with electron-donating units, triazine derivatives can form donor-acceptor molecules with applications in organic light-emitting diodes (OLEDs).

Although specific research on this compound in this context is limited, the broader family of functionalized 1,3,5-triazine derivatives has been extensively studied. For instance, triazine-based compounds are known to exhibit high photoluminescence quantum yields. The rigid and symmetrical structure of the triazine ring contributes to the photothermal stability of these materials. Derivatives of 1,3,5-triazine are also investigated as fluorescent sensors.

Catalytic Applications of Triazine Derivatives

The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, making them excellent ligands for coordination with metal ions. capitalresin.com This property has been exploited in the development of various catalytic systems. While specific catalytic applications of this compound are not widely reported, its derivatives have shown promise. For example, palladium(II) complexes with derivatives of 2,4-diamino-6-methyl-1,3,5-triazine have been utilized as catalysts. capitalresin.com The ability of the triazine ring to act as a scaffold for metallic centers opens up possibilities for designing novel catalysts for a range of organic transformations. The specific electronic environment provided by the triazine ligand can influence the activity and selectivity of the metal catalyst.

Precursor in the Synthesis of Energetic Materials (e.g., FOX-7)

A significant application of this compound is its role as a precursor in the synthesis of the insensitive high explosive, 1,1-diamino-2,2-dinitroethene (FOX-7). The synthesis involves the nitration of this compound.

The nitration of this compound with a mixture of nitric acid and sulfuric acid leads to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane. A related compound, 2,4-dimethoxy-6-methyl-1,3,5-triazine, upon nitration, can yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine. These reactions highlight the reactivity of the methyl group on the triazine ring towards nitration, a key step in the synthesis of energetic materials like FOX-7.

Host-Guest Chemistry and Self-Assembly through Hydrogen Bonding

The structure of this compound, with its two carbonyl groups and ring nitrogens, provides multiple sites for hydrogen bonding. This characteristic is fundamental to its potential applications in supramolecular chemistry, including host-guest interactions and self-assembly.

The crystal structure of a closely related compound, 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate, reveals an extensive network of hydrogen bonds. nih.gov In this structure, centrosymmetric dimeric associations are formed through N-H---N hydrogen bonds, connecting the triazine rings into a planar molecular tape. nih.gov These tapes are further interlinked by hydrogen bonds with methanol solvent molecules. nih.gov This demonstrates the strong tendency of the 6-methyl-1,3,5-triazine scaffold to form well-defined, hydrogen-bonded assemblies. This propensity for self-assembly through hydrogen bonding suggests that this compound could be a valuable component in the design of supramolecular architectures, such as rosettes and tapes, and in the development of molecular recognition systems.

Environmental Distribution and Agrochemistry

Environmental Transformation and Degradation Pathways

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is recognized as an environmental transformation product of other commercially used herbicides. nih.gov Its degradation in the environment can occur through various chemical processes. One notable pathway is through nitration.

Research into the nitration of this compound has shown that this process leads to the formation of other compounds. researchgate.netresearchgate.net Depending on the specific conditions of the nitration medium, the reaction can yield different products. For instance, the nitration of this compound has been found to produce 2,4,6-trihydroxy-1,3,5-triazine, also known as cyanuric acid, and tetranitromethane. researchgate.netresearchgate.net This transformation indicates a pathway through which the parent compound can be broken down in the environment.

| Initial Compound | Process | Resulting Products |

|---|---|---|

| This compound | Nitration | 2,4,6-trihydroxy-1,3,5-triazine (Cyanuric acid) and Tetranitromethane |

Potential as Herbicidal and Pesticidal Agents

The 1,3,5-triazine (B166579) ring is a core structure in many herbicides. researchgate.net Compounds containing this heterocyclic ring have been noted for their bioactivity and use as herbicides. researchgate.net The broader family of triazine pesticides includes a variety of compounds used for selective weed control. flvc.org

However, while the triazine structure is common in many active herbicides, this compound is more commonly identified as a metabolite or a transformation product rather than an active herbicidal agent itself. nih.govscbt.com Research into novel herbicides has explored various derivatives of triazines, but specific studies detailing the direct, potent herbicidal or pesticidal activity of this compound are not prominent in the reviewed literature. For example, studies on other triazine derivatives have focused on their efficacy as inhibitors of cellulose (B213188) biosynthesis or as protoporphyrinogen (B1215707) oxidase inhibitors to achieve herbicidal effects. researchgate.netresearchgate.net

Metabolite Identification in Ecological Systems

This compound has been identified as a metabolite in ecological systems, primarily resulting from the degradation of other agricultural chemicals. scbt.com It is a known environmental transformation product of the sulfonylurea herbicides Triasulfuron and Prosulfuron. nih.gov The presence of this compound in the environment is therefore linked to the application and subsequent breakdown of these parent herbicides.

The identification of this compound as a metabolite is significant for understanding the complete environmental fate of its parent compounds. Its classification as a pesticide transformation product is noted in chemical databases, indicating its relevance in environmental monitoring and risk assessment of pesticide use. nih.gov

| Parent Herbicide | Herbicide Class | Metabolite |

|---|---|---|

| Triasulfuron | Sulfonylurea | This compound |

| Prosulfuron | Sulfonylurea |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Analogues

The future design and synthesis of advanced analogues of this compound are poised to leverage sophisticated synthetic strategies to create molecules with tailored properties. A primary focus will be on the strategic modification of the triazine core to enhance biological activity and material characteristics. The use of cyanuric chloride as a versatile precursor allows for sequential nucleophilic substitutions, enabling the introduction of a wide array of functional groups. mdpi.comderpharmachemica.comcore.ac.uk

Future synthetic endeavors will likely concentrate on creating trisubstituted analogues, moving beyond simpler substitution patterns to craft complex, multifunctional molecules. derpharmachemica.commdpi.com The exploration of one-pot, catalyst-free, and multicomponent reactions is anticipated to streamline synthetic pathways, improving efficiency and yield. nih.gov Furthermore, the synthesis of triazine-based hydrogels and dendrimers represents a promising avenue for developing advanced materials for applications such as targeted drug delivery. core.ac.uknih.gov

| Synthetic Strategy | Description | Potential Application of Analogues | Key References |

|---|---|---|---|

| Sequential Nucleophilic Aromatic Substitution | Stepwise replacement of reactive groups on the triazine ring with various nucleophiles. | Fine-tuning of electronic and steric properties for enhanced biological targeting. | mdpi.comderpharmachemica.comcore.ac.uk |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid generation of diverse libraries of analogues for high-throughput screening. | nih.gov |

| Polymer-Supported Synthesis | Attachment of the triazine core to a solid support to facilitate purification and reaction monitoring. | Development of novel polymeric materials and functionalized surfaces. | chim.it |

| Synthesis of Dendrimers and Hydrogels | Controlled, iterative synthesis to create highly branched macromolecules or cross-linked polymer networks. | Advanced drug delivery systems, biomaterials, and catalysts. | core.ac.uknih.gov |

Exploration of Novel Reactivity and Functionalization Pathways

Investigating novel reactivity and functionalization pathways for the this compound scaffold is crucial for unlocking its full potential. While nucleophilic substitution is a well-established method, future research will likely delve into less conventional transformations. mdpi.comderpharmachemica.com The application of modern synthetic techniques such as microwave-assisted synthesis and sonochemistry has already shown promise in accelerating reactions and improving yields for other triazine derivatives. mdpi.comnih.govnih.govresearchgate.net

The triazine ring can serve as a versatile scaffold for the attachment of various functional moieties, and future work will likely focus on expanding the repertoire of compatible reactions. researchgate.net This could include exploring transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at positions not amenable to traditional nucleophilic substitution. Such advancements would significantly broaden the chemical space accessible from the this compound starting material.

Refined Computational Approaches for Predictive Modeling

The role of computational chemistry in guiding the design and development of new this compound analogues cannot be overstated. The use of techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations will be instrumental in predicting the biological activities and physical properties of novel compounds. rsc.orgresearchgate.netnih.govnih.govderpharmachemica.com These computational tools allow for the rational design of molecules with improved efficacy and reduced off-target effects.

In silico screening of virtual libraries of triazine derivatives will enable the prioritization of candidates for synthesis, thereby saving time and resources. mdpi.com Furthermore, predictive models for absorption, distribution, metabolism, and excretion (ADME) as well as toxicity will be crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline. mdpi.comnih.govresearchgate.net

| Computational Method | Application | Anticipated Outcome | Key References |

|---|---|---|---|

| 3D-QSAR | Correlating the 3D structural features of molecules with their biological activity. | Identification of key structural motifs responsible for desired activity. | rsc.org |

| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Elucidation of binding modes and rational design of more potent inhibitors. | researchgate.netnih.govderpharmachemica.com |

| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time. | Understanding the dynamic behavior of ligand-receptor complexes and assessing binding stability. | rsc.orgnih.gov |

| In Silico ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds. | Early identification of candidates with drug-like properties. | mdpi.comnih.govresearchgate.net |

Interdisciplinary Applications in Drug Discovery and Materials Engineering

The inherent versatility of the 1,3,5-triazine (B166579) scaffold suggests a broad range of interdisciplinary applications for novel this compound analogues. In the realm of drug discovery, triazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comderpharmachemica.comnih.govnih.govresearchgate.netnih.govresearchgate.net Future research will likely focus on optimizing these activities and exploring new therapeutic areas.

In materials engineering, the triazine core is a valuable building block for the construction of functional materials. Triazine-containing polymers and dendrimers exhibit interesting thermal and electronic properties, making them suitable for a variety of applications. chim.itgoogle.com The development of triazine-based hydrogels for controlled drug release and tissue engineering is another exciting avenue of research. nih.gov

Sustainable Synthesis and Green Chemistry Innovations

A significant future direction for research involving this compound and its analogues will be the adoption of sustainable and green chemistry principles. There is a growing emphasis on developing synthetic methods that are environmentally benign, and the synthesis of triazines is no exception. mdpi.comchim.itnih.govnih.govresearchgate.net

The use of microwave irradiation and ultrasound in synthesis has been shown to reduce reaction times, increase yields, and minimize the use of hazardous solvents. mdpi.comnih.govresearchgate.net Exploring solvent-free reaction conditions and the use of water as a benign solvent are also key areas of focus. chim.itnih.govresearchgate.net These green chemistry innovations will not only reduce the environmental impact of synthesizing triazine derivatives but also contribute to the development of more cost-effective and efficient manufacturing processes.

Q & A

Q. What are the established synthetic routes for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis of triazinediones typically involves cyclization reactions of urea derivatives with methyl-substituted intermediates. For example, hexazinone analogs are synthesized via substitution reactions on triazine cores using alkylating agents . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm methyl group positioning and hydrogen environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography: For definitive structural elucidation, particularly if novel derivatives are synthesized .

Q. How can researchers determine key physicochemical properties (e.g., solubility, log Kow) of this compound?

Methodological Answer:

- Solubility: Use shake-flask methods with HPLC quantification across solvents (e.g., water, ethanol) at controlled temperatures (e.g., 25°C) .

- log Kow (Octanol-Water Partition Coefficient): Employ reverse-phase HPLC with calibrated retention times or traditional partitioning experiments .

- Stability Tests: Accelerated degradation studies under varying pH and UV exposure to assess hydrolytic and photolytic behavior .

Advanced Research Questions

Q. What methodological approaches are employed to identify and characterize metabolic products of this compound in biological systems?

Methodological Answer:

- In Vivo Metabolism: Administer isotopically labeled compound (e.g., ¹⁴C-methyl) to model organisms (e.g., rats), followed by urine/fecal extraction and TLC/GC-MS analysis .

- In Vitro Systems: Liver microsomal assays to detect cytochrome P450-mediated demethylation or hydroxylation .

- Synthesis of Reference Metabolites: Compare retention times and spectral data with synthesized standards (e.g., hydroxylated or demethylated derivatives) .

Q. How should researchers address contradictory data regarding the environmental persistence of this compound across different soil types?

Methodological Answer:

- Controlled Soil Column Studies: Evaluate degradation rates in soils with varying organic matter, pH, and microbial activity. Use LC-MS/MS to quantify parent compound and metabolites .

- Microcosm Experiments: Introduce ¹³C-labeled compound to track mineralization (CO₂ release) and bound residues .

- Statistical Modeling: Apply multivariate analysis to correlate degradation half-lives (DT₅₀) with soil properties (e.g., clay content, cation exchange capacity) .

Q. What in vitro and in vivo models are appropriate for assessing the ecotoxicological effects of this compound on non-target organisms?

Methodological Answer:

- Aquatic Toxicity: Use early-life stages of soft-shell clams (Mya arenaria) or Daphnia magna for LC₅₀/EC₅₀ determinations via standardized OECD protocols .

- Plant Bioassays: Evaluate phytotoxicity in sensitive species (e.g., Arabidopsis thaliana) using root elongation inhibition assays .

- Soil Microbial Communities: Metagenomic analysis to assess shifts in bacterial/fungal diversity post-exposure .

Q. How can researchers resolve conflicting results in studies on the triazine ring cleavage mechanisms of this compound?

Methodological Answer:

- Isotopic Tracing: Use ¹⁵N-labeled triazine cores to track nitrogen fate during microbial degradation .

- Enzyme Inhibition Studies: Apply specific inhibitors (e.g., azide for oxidases) to identify key enzymatic pathways .

- Advanced Spectrometry: Employ FTIR or Raman spectroscopy to detect intermediate carbonyl or amine products .

Q. What strategies optimize the detection of this compound in complex matrices like soil or biological tissues?

Methodological Answer:

- Sample Preparation: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile partitioning and dispersive SPE cleanup .

- Chromatographic Separation: Ultra-HPLC (UHPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

- Detection: Triple quadrupole MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.